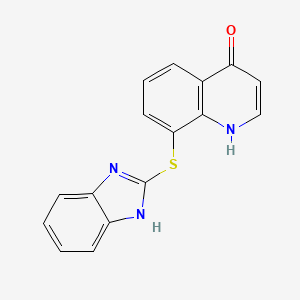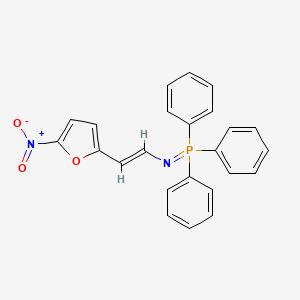
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its biological activity, and a triphenylphosphoranylidene group, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with triphenylphosphine and an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-aminofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity, particularly its potential antimicrobial properties, has been investigated.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is primarily related to its ability to interact with biological molecules. The nitrofuran moiety can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. Additionally, the triphenylphosphoranylidene group can influence the compound’s reactivity and stability, potentially enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-yl derivatives: These compounds share the nitrofuran moiety and exhibit similar biological activities.
Triphenylphosphoranylidene derivatives: Compounds with this group can have similar reactivity and stability characteristics.
Uniqueness
2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is unique due to the combination of the nitrofuran and triphenylphosphoranylidene groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19N2O3P |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[(E)-2-(5-nitrofuran-2-yl)ethenyl]imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H19N2O3P/c27-26(28)24-17-16-20(29-24)18-19-25-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/b19-18+ |
InChI Key |
JGIOMOWWZNJSKD-VHEBQXMUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=N/C=C/C2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC=CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


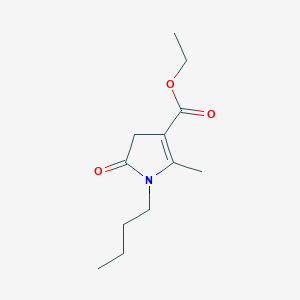
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)

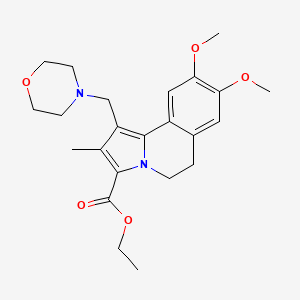
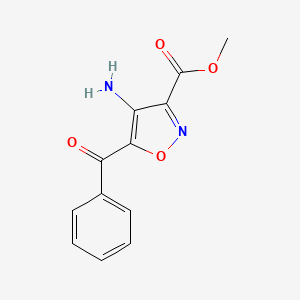
![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
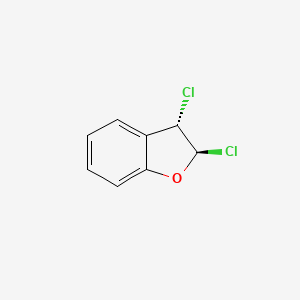
![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
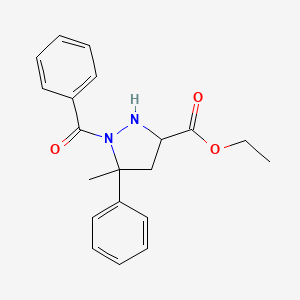
![4-(2,2-Dimethyl-1,3-dioxolan-4-yl)hexahydrofuro[3,4-b]furan-2-ol](/img/structure/B12896360.png)
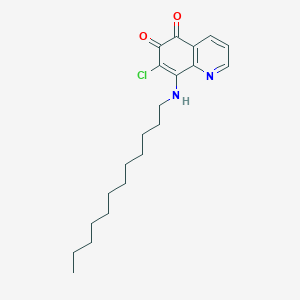
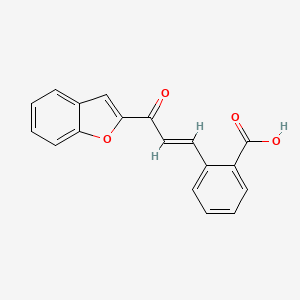
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
